CP-547632 was developed as part of research efforts aimed at discovering effective small molecule inhibitors that target angiogenic pathways involved in cancer progression. It is classified under the category of tyrosine kinase inhibitors, specifically targeting the receptor tyrosine kinases associated with angiogenesis, namely VEGFR-2 and FGF receptors. The compound has been shown to possess significant potency against these targets, with reported IC50 values of 11 nM for VEGFR-2 and 9 nM for FGF kinases .
The synthesis of CP-547632 involves several key steps, which are detailed in patents such as United States Patent 6,235,764 and Patent Cooperation Treaty Application WO 99/62890. The compound is synthesized through a multi-step process that typically includes:
This synthetic route emphasizes the importance of controlling reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product .
The molecular structure of CP-547632 can be described as follows:
The three-dimensional conformation plays a crucial role in its interaction with VEGFR-2. Structural analyses have demonstrated that CP-547632 binds competitively to the ATP-binding site of VEGFR-2, inhibiting its autophosphorylation .
CP-547632 undergoes various chemical reactions primarily related to its interaction with biological targets:
The mechanism of action for CP-547632 primarily involves:
CP-547632 has significant potential applications in various scientific fields:
VEGFR2 (KDR/Flk-1) is activated by VEGF-A ligands, triggering downstream pathways critical for angiogenesis:
In tumors, hypoxia-induced VEGF overexpression creates aberrant, hyperpermeable vasculature, contributing to elevated interstitial pressure and metastatic spread. VEGFR2 inhibition normalizes vessel structure and reduces tumor perfusion [8] [9].
FGFRs (FGFR1–4) bind fibroblast growth factors (FGFs), driving distinct pro-angiogenic functions:
Tumors evade single-pathway inhibition through VEGF/FGF redundancy:
Table 1: Comparative Signaling Mechanisms of VEGFR2 and FGFR in Tumor Angiogenesis
Parameter | VEGFR2 | FGFR |
---|---|---|
Primary Ligands | VEGF-A, VEGF-C | FGF2, FGF4, FGF7, FGF20 |
Key Downstream Pathways | PLCγ, PI3K-AKT, MAPK/ERK | RAS-MAPK, PI3K-AKT, STAT |
Cellular Functions | Permeability, proliferation, migration | Pericyte recruitment, vessel maturation |
Compensatory Response to Inhibition | FGF2 upregulation | VEGF-A overexpression |
Monotherapies targeting VEGF (e.g., bevacizumab) or FGFR (e.g., AZD4547) face limitations due to:
Dual blockade abrogates compensatory signaling, inducing synergistic antiangiogenic effects [1] [9].
Co-inhibition impacts multiple tumor compartments:
Dual inhibitors may benefit tumors with:
CP-547632 is an orally bioavailable, ATP-competitive inhibitor with nanomolar potency:
Table 2: Binding Affinity of CP-547632 Against Key Kinases
Target Kinase | IC50 (nM) | Selectivity vs. VEGFR2 |
---|---|---|
VEGFR2 (KDR) | 11 | 1x (Reference) |
FGFR | 9 | 1.2x |
EGFR | >1,000 | >90x |
PDGFRβ | >1,000 | >90x |
CP-547632 exemplifies key principles for next-generation TKIs:
Table 3: In Vivo Antitumor Efficacy of CP-547632 in Xenograft Models
Tumor Model | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Key Biomarker Modulation |
---|---|---|---|
Colo-205 (CRC) | 100 | 85 | Reduced VEGFR2 phosphorylation |
DLD-1 (CRC) | 50 | 75 | Decreased MVD |
MDA-MB-231 (Breast) | 100 | 80 | Suppressed FGFR signaling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7